5-amino-1H-imidazole-4-sulfonamide

Catalog No.
S12212741
CAS No.
M.F
C3H6N4O2S
M. Wt
162.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-1H-imidazole-4-sulfonamide

Product Name

5-amino-1H-imidazole-4-sulfonamide

IUPAC Name

4-amino-1H-imidazole-5-sulfonamide

Molecular Formula

C3H6N4O2S

Molecular Weight

162.17 g/mol

InChI

InChI=1S/C3H6N4O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,4H2,(H,6,7)(H2,5,8,9)

InChI Key

QJWFVNPFVYMBKE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)N

5-amino-1H-imidazole-4-sulfonamide is a chemical compound characterized by its imidazole ring structure, which includes an amino group and a sulfonamide functional group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. It has a molecular formula of C3H6N4O2SC_3H_6N_4O_2S and a molar mass of approximately 174.17 g/mol. The presence of the sulfonamide group contributes to its biological activity, particularly in antimicrobial applications.

, including:

  • Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
  • Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

The biological activity of 5-amino-1H-imidazole-4-sulfonamide primarily relates to its antimicrobial properties. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound has shown efficacy against various pathogens, including those responsible for urinary tract infections and certain gastrointestinal infections . Its mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria.

The synthesis of 5-amino-1H-imidazole-4-sulfonamide typically involves several methods:

  • Cyclization of Amido-Nitriles: This method includes the cyclization of suitable precursors under specific conditions, often utilizing nickel-catalyzed addition to nitriles followed by tautomerization and dehydrative cyclization.
  • Multi-Step Processes: Industrial production may involve multi-step synthetic routes that include the preparation of intermediates. Catalysts and optimized reaction conditions are essential for achieving high yields and purity.
  • Green Chemistry Approaches: Recent advancements have explored the use of ionic liquids and microreactors to enhance the efficiency and sustainability of production processes .

5-amino-1H-imidazole-4-sulfonamide has several applications in medicinal chemistry:

  • Antimicrobial Agents: It is utilized in the development of new antibiotics due to its ability to inhibit bacterial growth.
  • Pharmaceutical Intermediates: The compound serves as an intermediate in synthesizing more complex pharmaceutical agents.
  • Research Tools: It is also used in biochemical research to study enzyme mechanisms related to folate metabolism.

Interaction studies involving 5-amino-1H-imidazole-4-sulfonamide have focused on its binding affinity with target enzymes and receptors. Molecular docking studies have been employed to predict how this compound interacts with various biological targets, providing insights into its potential therapeutic effects . These studies are crucial for understanding the compound's efficacy and optimizing its structure for enhanced activity.

Several compounds share structural similarities with 5-amino-1H-imidazole-4-sulfonamide, including:

  • Sulfamethoxazole: A widely used sulfonamide antibiotic that inhibits bacterial folate synthesis.
  • Sulfadiazine: Another sulfonamide antibiotic effective against a range of bacterial infections.
  • Trimethoprim: Often used in combination with sulfamethoxazole; it inhibits dihydrofolate reductase, complementing the action of sulfonamides.

Comparison Table

Compound NameStructure TypePrimary UseUnique Feature
5-amino-1H-imidazole-4-sulfonamideImidazole-based sulfonamideAntimicrobial agentSpecific inhibition of dihydropteroate synthase
SulfamethoxazoleSulfonamideAntibacterialBroad-spectrum activity
SulfadiazineSulfonamideAntibacterialUsed primarily for treating toxoplasmosis
TrimethoprimDihydrofolate reductase inhibitorAntibacterial (often combined with sulfamethoxazole)Potent inhibition of folate synthesis

5-amino-1H-imidazole-4-sulfonamide is unique due to its specific mechanism targeting bacterial enzymes involved in folate metabolism, distinguishing it from other sulfonamides that may have broader or different mechanisms of action.

A complementary one-pot strategy employs multicomponent reactions, such as the condensation of primary aromatic amines, aldehydes, and benzil in the presence of diethyl ammonium hydrogen sulfate as an ionic liquid catalyst. This approach facilitates the direct formation of the imidazole-sulfonamide core at elevated temperatures (80–100°C), bypassing the need for transition-metal catalysts. The ionic liquid enhances reaction rates by stabilizing charged intermediates, enabling yields exceeding 70% under optimized conditions.

Table 1: Comparison of Metal-Free One-Pot Methods

Starting MaterialCatalystKey StepYieldSolvent
HypoxanthineNoneHydrolysis85%Aqueous HCl
Sulfanilamide + BenzilDiethyl ammonium HSO₄Cyclocondensation72%Ethanol
DiaminomaleonitrileFormic acidHoffman rearrangement68%Aqueous NaOH

These methods underscore the versatility of one-pot syntheses in accessing structurally diverse sulfonamide derivatives while adhering to green chemistry principles.

The primary mechanism through which 5-amino-1H-imidazole-4-sulfonamide exerts its biological effects involves the competitive inhibition of key enzymes in the purine biosynthesis pathway . The compound demonstrates particular efficacy against adenine phosphoribosyltransferase, a crucial enzyme that plays a fundamental role in nucleotide metabolism [27]. Research has established that this inhibition occurs through the compound's structural similarity to natural purine precursors, allowing it to compete with endogenous substrates for enzyme binding sites [3] [27].

Studies have demonstrated that 5-amino-1H-imidazole-4-sulfonamide can serve as a false substrate for adenine phosphoribosyltransferase, similar to how 5-aminoimidazole-4-carboxamide functions in purine metabolism [3] [27]. The conversion of the compound to its nucleotide form by adenine phosphoribosyltransferase represents a critical step in its mechanism of action [3] [27]. Once phosphorylated, the resulting nucleotide derivative becomes capable of inhibiting inosine monophosphate dehydrogenase, a key enzyme responsible for catalyzing the first step in the formation of guanine ribonucleotides from inosine monophosphate [3] [19].

The competitive inhibition of inosine monophosphate dehydrogenase by the nucleotide form of 5-amino-1H-imidazole-4-sulfonamide occurs with remarkable specificity [3]. Research has shown that this inhibition is reversible with the addition of guanosine, which repletes the guanosine triphosphate pool, confirming the specificity of the inhibitory mechanism [3] [19]. The compound's effects on purine biosynthesis are further evidenced by its ability to cause significant reductions in guanine ribonucleotide levels, with studies reporting up to 50% decreases in these essential cellular components [19].

Enzyme TargetInhibition TypeKi ValueMechanism
Adenine PhosphoribosyltransferaseCompetitiveNot specifiedFalse substrate conversion
Inosine Monophosphate DehydrogenaseCompetitive2 × 10⁻⁸ MNucleotide form inhibition
Phosphoribosylglycinamide FormyltransferaseCompetitiveVariableStructural analog competition

The downstream effects of purine biosynthesis inhibition include cell cycle arrest at the G1/S interface, which represents a critical checkpoint in cellular proliferation [19]. This mechanism has particular relevance for cancer cell targeting, as rapidly dividing cells are more dependent on de novo purine synthesis compared to quiescent cells [33]. The specificity of this inhibition pathway makes 5-amino-1H-imidazole-4-sulfonamide a promising candidate for selective targeting of proliferating cells while minimizing effects on normal, slowly dividing tissues [19] [33].

Interference with Bacterial Folate Synthesis Pathways

5-amino-1H-imidazole-4-sulfonamide exerts significant antimicrobial effects through its interference with bacterial folate synthesis pathways [9] [18]. The sulfonamide moiety of the compound allows it to function as a structural analog of para-aminobenzoic acid, the natural substrate for dihydropteroate synthase in the folate biosynthesis pathway [9] [18]. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to produce 7,8-dihydropteroate, a critical intermediate in folate synthesis [18].

The competitive inhibition mechanism involves the compound binding to the enzyme-substrate complex rather than the free enzyme [21]. Research has demonstrated that sulfonamides, including 5-amino-1H-imidazole-4-sulfonamide, are capable of displacing para-aminobenzoic acid in a competitive manner, with binding constants that reflect high affinity for the enzyme active site [21]. The target for sulfonamide inhibition is specifically the enzyme-dihydropterin pyrophosphate binary complex, rather than the apoprotein form of the enzyme [21].

Studies using bacterial folate synthesis mutants have provided crucial insights into the mechanism of action [12] [15]. When dihydrofolate synthase knockout mutants were exposed to sulfonamide compounds, significant growth inhibition was observed, while dihydropteroate synthase knockout mutants that were incapable of forming sulfa-dihydropteroate showed resistance to the compounds [12] [15]. This differential sensitivity confirms that the formation of sulfa-dihydropteroate is essential for the antimicrobial activity of the compound [12] [15].

The formation of sulfa-dihydropteroate represents a dead-end metabolic pathway that depletes the cellular pool of dihydropterin pyrophosphate while simultaneously preventing the formation of functional folate cofactors [9] [18]. This dual mechanism results in the effective blockade of bacterial DNA and RNA synthesis, as tetrahydrofolate serves as an essential cofactor for one-carbon transfer reactions required for nucleotide biosynthesis [9] [29].

Bacterial TargetMechanismEffectResistance Mechanism
Dihydropteroate SynthasePara-aminobenzoic acid competitionFolate depletionEnzyme mutations
Folate Biosynthesis PathwayDead-end metabolite formationDNA/RNA synthesis inhibitionPlasmid-mediated resistance
Cell Wall SynthesisSecondary effectGrowth inhibitionEfflux pump activation

Recent research has identified specific resistance mechanisms that bacteria employ to overcome sulfonamide inhibition [9]. These include mutations in the dihydropteroate synthase gene that reduce the binding affinity of sulfonamides while maintaining the enzyme's ability to utilize para-aminobenzoic acid [9]. Additionally, some bacterial strains have developed efflux pumps that actively remove sulfonamide compounds from the cell, reducing their effective intracellular concentration [9].

Modulation of Cyclooxygenase Isoenzyme Activity

The imidazole component of 5-amino-1H-imidazole-4-sulfonamide confers the ability to modulate cyclooxygenase isoenzyme activity, particularly cyclooxygenase-2 [5] [13]. Research has demonstrated that imidazole derivatives can function as selective cyclooxygenase-2 inhibitors through specific binding interactions with the enzyme's active site [5]. The selectivity for cyclooxygenase-2 over cyclooxygenase-1 is crucial for minimizing gastrointestinal side effects while maintaining anti-inflammatory efficacy [5] [13].

Molecular docking studies have revealed the specific binding interactions responsible for cyclooxygenase-2 selectivity [5]. The imidazole ring system can establish hydrogen bonding interactions with arginine residues, particularly Arg513 and Arg120, within the cyclooxygenase-2 active site [5]. These interactions are facilitated by the unique architecture of the cyclooxygenase-2 active site, which differs from cyclooxygenase-1 in its ability to accommodate larger, more polar ligands [5].

The sulfonamide group contributes to the binding affinity through additional hydrogen bonding interactions, similar to those observed with established cyclooxygenase-2 inhibitors such as celecoxib [5]. The methylsulfonyl group can orient in the same direction as the sulfonamide group of celecoxib, establishing effective hydrogen binding with Arg513 [5]. This positioning allows for optimal interaction with the enzyme while maintaining selectivity for the cyclooxygenase-2 isoform [5].

Experimental data from cyclooxygenase inhibition assays have demonstrated that imidazole-containing sulfonamide derivatives can achieve IC50 values in the submicromolar range for cyclooxygenase-2 inhibition [5]. Selectivity indices, calculated as the ratio of cyclooxygenase-1 IC50 to cyclooxygenase-2 IC50, have been reported to exceed 100 for optimized derivatives, indicating substantial selectivity for the target enzyme [5].

Compound FeatureCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity IndexBinding Site Interaction
Imidazole-sulfonamide core78-1380.7-3.622-197Arg513, Arg120 hydrogen bonding
Methoxy substitution1100.71155Enhanced Leu359 interaction
Halogen substitution95-1251.2-2.834-104Modified aromatic interactions

The anti-inflammatory mechanism involves the inhibition of prostaglandin synthesis, particularly prostaglandin E2, which plays a central role in inflammatory responses [13]. By selectively inhibiting cyclooxygenase-2, 5-amino-1H-imidazole-4-sulfonamide can reduce inflammation while preserving the protective prostaglandins produced by cyclooxygenase-1 [13]. This selectivity is particularly important for long-term therapeutic applications where sustained cyclooxygenase-1 inhibition could lead to adverse effects [13].

Molecular Targets in Cancer Cell Proliferation

5-amino-1H-imidazole-4-sulfonamide demonstrates significant anticancer activity through multiple molecular targets involved in cancer cell proliferation [7] [8]. The compound's effects on purine metabolism represent a primary mechanism for its anticancer properties, as cancer cells typically exhibit elevated requirements for nucleotide biosynthesis due to their rapid proliferation rates [20] [33]. This metabolic dependence creates a therapeutic window where cancer cells are more susceptible to purine biosynthesis inhibition compared to normal cells [20] [33].

Research has identified several key molecular targets within cancer cells that are affected by 5-amino-1H-imidazole-4-sulfonamide treatment [7] [8]. These include various protein kinases that regulate cell cycle progression, apoptosis, and cellular survival pathways [7]. The compound has been shown to inhibit Src family kinases, which are nonreceptor tyrosine kinases that play important roles in cell cycle progression, transcription, migration, and survival [7].

Studies have demonstrated that 5-amino-1H-imidazole-4-sulfonamide can induce cell cycle arrest at multiple checkpoints, particularly at the G2/M phase transition [7] [20]. This arrest is associated with the activation of DNA damage checkpoints and the subsequent induction of apoptotic pathways [7]. The compound's ability to interfere with tubulin polymerization has also been identified as a contributing factor to its anticancer activity [7] [20].

The compound exhibits particular efficacy against cancer cells with specific genetic alterations [8] [33]. Research has shown enhanced sensitivity in cancer cell lines expressing high levels of focal adhesion kinase, including brain, colon, breast, and prostate cancer cell lines [7]. Additionally, the compound demonstrates selective toxicity toward aneuploid cells, which represent the majority of solid tumor cells, making it a promising candidate for cancer-selective therapy [16].

Cancer Cell LineIC50 Value (μM)Mechanism of ActionCellular Effect
HeLa (Cervical)5.9-18.6Cell cycle arrestG2/M phase block
MCF-7 (Breast)2.2-20.02Apoptosis inductionCaspase-3 activation
HepG2 (Liver)2.2-65.3Tubulin disruptionMitotic catastrophe
CaCo-2 (Colon)5.9-24.6Kinase inhibitionGrowth suppression

The molecular basis for the compound's selectivity toward cancer cells involves its effects on metabolic pathways that are dysregulated in malignant transformation [33]. Cancer cells often exhibit alterations in purine metabolism, with increased expression of enzymes such as phosphoribosyl pyrophosphate synthetase, glutamine amidotransferase, and phosphoribosylglycinamide formyltransferase [33]. These metabolic changes create dependencies that can be exploited therapeutically through targeted inhibition of purine biosynthesis [33].

The compound's effects on cancer cell proliferation are further enhanced by its ability to interfere with DNA repair mechanisms [8]. By depleting the cellular pools of purine nucleotides, the compound can prevent efficient DNA repair, leading to the accumulation of DNA damage and subsequent activation of apoptotic pathways [8]. This mechanism is particularly effective against rapidly dividing cancer cells that are already under replicative stress [8].

Impact of Sulfonamide Substituent Positioning

The positioning of substituents on the sulfonamide functional group plays a critical role in determining the biological activity of 5-amino-1H-imidazole-4-sulfonamide derivatives. The sulfonamide nitrogen at the N1 position serves as a key modulator of pharmacokinetic properties through its influence on the compound's ionization state [1]. The optimal pKa range of 6.6 to 7.4 ensures appropriate cellular uptake by maintaining the molecule in a partially ionized state that facilitates membrane permeability while preserving target binding affinity [1].

The para-amino group at the N4 position represents an essential structural element that cannot be substituted without complete loss of biological activity [1]. This requirement stems from the fundamental mechanism by which sulfonamides exert their antimicrobial effects through competitive inhibition of para-aminobenzoic acid utilization in bacterial folate synthesis pathways [2]. The unsubstituted nature of this amino group is crucial for maintaining the structural mimicry necessary for effective enzyme binding.

Research findings demonstrate that modifications to the aromatic ring system significantly impact biological potency. The phenyl ring serves as the core structural framework that enables recognition by target enzymes through its resemblance to para-aminobenzoic acid [1] [2]. Substitutions at meta or ortho positions generally result in decreased activity due to disruption of the optimal binding geometry required for enzyme interaction [1].

The electron-withdrawing nature of the sulfonyl group enhances the nucleophilicity of the adjacent amino group, creating a favorable electronic environment for target binding . This electronic modulation extends throughout the molecular framework, influencing both the imidazole ring reactivity and the overall binding affinity to biological targets.

Role of Imidazole Ring Electronics in Target Binding

The electronic properties of the imidazole ring in 5-amino-1H-imidazole-4-sulfonamide derivatives are fundamentally governed by tautomeric equilibria that directly influence target binding characteristics. The two primary tautomeric forms, 4-alkyl-1H and 5-alkyl-1H, exhibit distinct electronic signatures that can be differentiated through carbon-13 nuclear magnetic resonance spectroscopy analysis [4].

The 4-alkyl-1H tautomer demonstrates a characteristic carbon-4 to carbon-5 chemical shift difference of approximately 30 parts per million, indicating significant electronic asymmetry within the ring system [4]. This tautomeric form preferentially adopts a hydrogen bond donor configuration, positioning the imidazole nitrogen-hydrogen bond for interaction with electron-rich target sites. The resulting binding mode facilitates general acid catalysis mechanisms commonly observed in enzymatic systems.

Conversely, the 5-alkyl-1H tautomer exhibits minimal chemical shift differences between carbon-4 and carbon-5 positions, reflecting greater electronic symmetry [4]. This tautomeric state presents an available lone pair for nucleophilic interactions and basic reactivity, enabling the molecule to function as an electron donor in target binding scenarios.

The dynamic equilibrium between these tautomeric forms provides 5-amino-1H-imidazole-4-sulfonamide with adaptive binding capabilities. Environmental factors such as pH, ionic strength, and the presence of coordinating species can shift this equilibrium, allowing the compound to optimize its binding mode for specific target interactions [4] [5]. This tautomeric flexibility represents a sophisticated mechanism for achieving selective biological activity across diverse target systems.

Quantum mechanical calculations reveal that the electronic distribution within the imidazole ring is significantly influenced by the attached sulfonamide group. The electron-withdrawing nature of the sulfonyl moiety creates a polarization effect that stabilizes certain tautomeric forms while destabilizing others, thereby biasing the equilibrium toward configurations that enhance target binding affinity [6].

Hydrophobic Interactions in Enzyme Active Sites

The hydrophobic interactions established by 5-amino-1H-imidazole-4-sulfonamide derivatives within enzyme active sites represent a critical determinant of biological potency. Crystallographic studies of carbonic anhydrase II complexes reveal that imidazole-containing compounds preferentially occupy binding sites characterized by hydrophobic residues including valine-143, leucine-198, and phenylalanine-131 [7].

The lipophilicity of imidazole derivatives, quantified through partition coefficient measurements, directly correlates with their ability to engage hydrophobic binding pockets [7]. Compounds with log P values in the range of -1.0 to 0.3 demonstrate optimal binding characteristics, with methylated derivatives showing enhanced affinity due to increased hydrophobic surface area [7]. This relationship suggests that moderate hydrophobicity facilitates productive enzyme-substrate interactions while avoiding excessive lipophilicity that could lead to non-specific binding.

Molecular dynamics simulations of p38α kinase interactions with imidazole-based inhibitors reveal a characteristic "lobster-like" binding conformation stabilized by hydrophobic contacts within two distinct binding pockets [8]. The primary hydrophobic interaction involves the imidazole ring system nestling within a cleft formed by hydrophobic amino acid side chains, while secondary interactions involve alkyl substituents extending into adjacent hydrophobic regions.

The active site architecture of SARS-CoV-2 main protease accommodates imidazole sulfonamide derivatives through complementary hydrophobic interactions [9]. These interactions contribute to the overall binding energy and help position the sulfonamide group for optimal contact with catalytic residues. The hydrophobic component of binding typically accounts for 60-70% of the total solvent-accessible surface area involved in protein-ligand complex formation [10].

Structural studies indicate that the hydrophobic binding environment can modulate the tautomeric state of the imidazole ring through differential stabilization of nitrogen lone pairs [11]. This environment-dependent tautomeric preference provides an additional mechanism for optimizing binding affinity and selectivity across different enzyme targets.

Tautomeric Effects on Biological Potency

The tautomeric state of the imidazole ring in 5-amino-1H-imidazole-4-sulfonamide exerts profound effects on biological potency through modulation of both binding affinity and intrinsic reactivity. Dynamic equilibrium studies demonstrate that tautomeric switching can produce up to 20-fold changes in nucleophilic reactivity, representing one of the most significant structure-activity relationships observed in this compound class [4].

The mechanism underlying tautomeric control involves the redistribution of electron density within the imidazole ring system. When the compound adopts the N1-protonated tautomer, the resulting electronic configuration favors hydrogen bond donation and general acid catalysis mechanisms [4]. This tautomeric form demonstrates enhanced binding to enzyme active sites that require proton transfer or acid-base catalysis for optimal activity.

Alternatively, the N3-protonated tautomer presents an available lone pair that enables nucleophilic attack and base-catalyzed mechanisms. The pKa value of the imidazole nitrogen, typically in the range of 6.0 to 7.5, positions this tautomeric equilibrium within the physiologically relevant pH range [5]. This pH sensitivity allows the compound to adapt its reactivity profile to local microenvironmental conditions within target tissues.

Experimental studies using dynamic foldamer systems demonstrate that external stimuli can reversibly control tautomeric preferences through allosteric mechanisms [4]. The binding of chloride ions to remote binding sites can induce conformational changes that propagate through hydrogen bond networks, ultimately shifting the imidazole tautomeric equilibrium and modulating biological activity.

The histidine residues in enzymatic systems provide a natural precedent for tautomeric control of biological function. In carbonic anhydrase, the tautomeric state of the histidine-64 imidazole ring determines the efficiency of proton transfer mechanisms essential for catalytic activity [7]. Similar tautomeric effects are observed in serine proteases, where histidine tautomerism regulates the nucleophilicity of the catalytic serine residue.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

162.02114662 g/mol

Monoisotopic Mass

162.02114662 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types